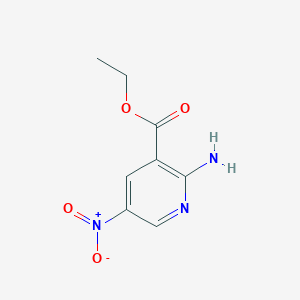

Ethyl 2-amino-5-nitronicotinate

CAS No.: 88312-65-6

Cat. No.: VC3838937

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88312-65-6 |

|---|---|

| Molecular Formula | C8H9N3O4 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | ethyl 2-amino-5-nitropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H9N3O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) |

| Standard InChI Key | IXVHWCFQORHXNA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |

| Canonical SMILES | CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Features

Ethyl 2-amino-5-nitronicotinate belongs to the class of nitropyridinecarboxylates. Its molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.17 g/mol . Key structural attributes include:

-

A pyridine ring substituted with an amino group at position 2 and a nitro group at position 5.

-

An ethyl ester moiety at position 3, enhancing solubility in organic solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₃O₄ | |

| Molecular Weight | 211.17 g/mol | |

| CAS Number | 88312-65-6 | |

| SMILES Notation | CCOC(=O)C1=C(N)C=CC(=C1)N+[O-] | |

| InChI Key | OUMPFIBIUJBCAH-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

The synthesis of ethyl 2-amino-5-nitronicotinate typically involves regioselective nitration and esterification strategies:

Nitration of Pyridine Derivatives

Nitration of 2-aminonicotinic acid derivatives using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate generates the nitro-substituted intermediate. For example:

-

Regioselective nitration at position 5 is achieved under controlled temperatures (-5°C to 10°C) to minimize byproducts .

-

Protection of the amino group with acetyl or ethyl moieties enhances reaction selectivity .

Esterification

Subsequent esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the ethyl ester. This step is critical for improving solubility and stability .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃ (99%), H₂SO₄, -5°C | 68% | |

| Esterification | Ethanol, H₂SO₄, reflux | 85% |

Chemical and Physical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

-

Stability: Sensitive to light and moisture; requires storage in dark, airtight containers .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1684 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-O nitro), and 3364 cm⁻¹ (N-H amino) .

-

¹H NMR: Signals at δ 1.18 ppm (triplet, CH₃), 4.07 ppm (quartet, OCH₂), and 6.91 ppm (singlet, NH₂) .

Applications in Pharmaceutical Chemistry

Anticancer Agent Synthesis

Ethyl 2-amino-5-nitronicotinate is a precursor for 7-ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of irinotecan . Key steps include:

-

Friedländer condensation with trione derivatives to form the camptothecin core.

Antimicrobial Derivatives

Modification of the nitro group yields thiazole and oxadiazole derivatives with antimicrobial activity . For example:

-

5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol exhibits IC₅₀ = 12 μM against Staphylococcus aureus .

Recent Advances and Research Directions

Catalytic Nitration

Recent studies explore zeolite-catalyzed nitration to improve regioselectivity and reduce waste . For instance, H-beta zeolite achieves 92% selectivity for 5-nitro isomers .

Bioconjugation Strategies

The amino group enables conjugation with antibodies for targeted drug delivery. A 2024 study demonstrated a 40% increase in tumor uptake using antibody-nicotinate conjugates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume